

Ibezapolstat hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ibezapolstat hydrochloride

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Ibezapolstat Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ibezapolstat hydrochloride**, a first-inclass antibiotic agent under investigation for the treatment of Clostridioides difficile infection (CDI). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for scientific and research applications.

Core Compound Details

Ibezapolstat hydrochloride is the salt form of Ibezapolstat, a novel, orally administered small molecule. The following table summarizes its key chemical and physical properties.



Parameter	Value	Source
Chemical Name	2-[(3,4- dichlorophenyl)methylamino]-7 -(2-morpholin-4-ylethyl)-1H- purin-6-one;hydrochloride	PubChem
CAS Number	1275582-98-3	PubChem[1]
Molecular Formula	C18H21Cl3N6O2	PubChem[1]
Molecular Weight	459.8 g/mol	PubChem[1]
Parent Compound CAS	1275582-97-2	PubChem[2]
Parent Compound MW	423.3 g/mol	PubChem[2]

Mechanism of Action

Ibezapolstat selectively inhibits bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile.[3][4] This mechanism is distinct from currently approved antibiotics for CDI, suggesting a low potential for cross-resistance.[5] Pol IIIC is absent in human cells and many beneficial gut bacteria, contributing to the targeted spectrum of activity of Ibezapolstat.[6] The inhibition constant (Ki) for Ibezapolstat against C. difficile DNA pol IIIC is 0.325 μΜ.[3][7]

The targeted action of Ibezapolstat on Pol IIIC in low G+C content Gram-positive bacteria leads to the disruption of bacterial DNA synthesis and ultimately, cell death.[8] This selective antimicrobial activity is believed to contribute to the preservation of the gut microbiome, a critical factor in preventing CDI recurrence.[6]

Experimental Protocols

The following sections detail methodologies from key preclinical and clinical investigations of lbezapolstat.

In Vitro Activity Assessment



 Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of Ibezapolstat against a range of C. difficile clinical isolates was determined using broth microdilution methods. MIC values for a panel of 104 clinical isolates of C. difficile were found to be in the range of 1-8 μg/mL.[3]

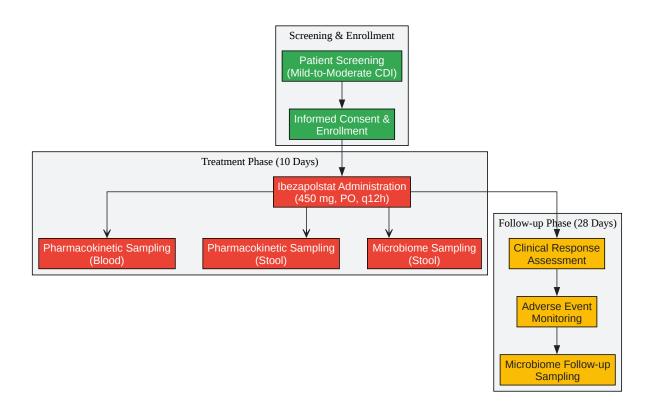
Clinical Trial Protocol: Phase 2a (NCT04247542)

A Phase 2a multicenter, open-label, single-arm study was conducted to evaluate the efficacy, safety, and pharmacokinetics of Ibezapolstat in patients with CDI.[8][9][10]

- Patient Population: Adults with mild to moderate CDI, confirmed by a positive C. difficile toxin test.[9][10]
- Dosing Regimen: Patients received 450 mg of Ibezapolstat orally every 12 hours for 10 days.
 [8][9][10]
- Pharmacokinetic Analysis: Blood and stool samples were collected to measure Ibezapolstat concentrations. Plasma levels were found to be low (ranging from 233 to 578 ng/mL), while high fecal concentrations were achieved (over 1000 μg/g of stool by days 8-10), indicating minimal systemic absorption and high concentration at the site of infection.[6][8]
- Microbiome Analysis: Fecal samples were collected at baseline, during treatment, and posttreatment to assess changes in the gut microbiome.[9] DNA was extracted from stool samples, and the V1-V3 region of the 16S ribosomal RNA gene was sequenced to characterize the microbiome composition.[11]

The following diagram illustrates the workflow of the Phase 2a clinical trial.





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Phase 2a Clinical Trial Workflow for Ibezapolstat

Signaling Pathway

The mechanism of action of Ibezapolstat does not involve a classical signaling pathway but rather the direct inhibition of a key bacterial enzyme. The logical relationship is depicted in the following diagram.





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Mechanism of Action of Ibezapolstat

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- To cite this document: BenchChem. [Ibezapolstat hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15188419#ibezapolstat-hydrochloride-cas-numberand-molecular-weight]



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